c(RADfC)

Vue d'ensemble

Description

c(RADfC) is a cyclic peptide derived from the naturally occurring peptide RGD. It has gained significant attention due to its potential therapeutic and environmental applications. This compound has a high affinity for integrin receptors, which are involved in cell adhesion and signaling processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of c(RADfC) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure is formed by introducing a disulfide bond between the cysteine residues. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases such as DIPEA to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of c(RADfC) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

c(RADfC) undergoes various chemical reactions, including:

Oxidation: The disulfide bond in c(RADfC) can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The peptide can undergo substitution reactions at the amino acid side chains, particularly at the arginine and aspartic acid residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered side chains.

Applications De Recherche Scientifique

Scientific Research Applications

c(RADfC) has demonstrated a wide range of applications in scientific research:

Cancer Therapy

c(RADfC) is being explored for its ability to target integrins in cancer cells, potentially improving the efficacy of chemotherapeutic agents. Studies have shown that dual-targeting strategies using c(RADfC) can enhance tumor imaging and treatment outcomes. For example, one study indicated that combining c(RADfC) with chemotherapeutic agents resulted in significant tumor regression in animal models .

Drug Delivery Systems

The high binding affinity of c(RADfC) allows it to be utilized in designing targeted drug delivery systems. This capability enables the direct delivery of therapeutic agents to tumor sites while minimizing side effects on healthy tissues. The integration of c(RADfC) into drug delivery systems has been shown to enhance therapeutic efficacy and reduce systemic toxicity .

Biomaterials Development

The properties of c(RADfC) are also being investigated for use in biomaterials, which can be engineered to promote tissue regeneration and repair. Its ability to facilitate cell adhesion makes it an attractive candidate for developing scaffolds in tissue engineering applications.

Case Studies

Several case studies illustrate the effectiveness of c(RADfC) in various applications:

Tumor Targeting with Activatable Cell-Penetrating Peptides (ACPPs)

A study demonstrated that c(RADfC) can significantly improve the uptake of ACPPs in tumor cells. By linking c(RADfC) to ACPPs, researchers achieved enhanced specificity and sensitivity for targeting tumors, resulting in increased probe penetration and improved imaging capabilities .

Theranostic Applications

c(RADfC) has been utilized in theranostic approaches, combining therapy and diagnostics. For instance, studies have shown that using c(RADfC)-based conjugates can facilitate real-time imaging of tumors while simultaneously delivering therapeutic agents, thus allowing for personalized treatment strategies .

Mécanisme D'action

c(RADfC) exerts its effects primarily through binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and survival. The molecular targets include the αvβ3 integrin receptor, which plays a crucial role in angiogenesis and tumor metastasis.

Comparaison Avec Des Composés Similaires

Similar Compounds

c(RGDfC): Another cyclic peptide with a similar structure but different amino acid sequence.

c(RGDyK): A cyclic peptide with a tyrosine residue instead of phenylalanine.

c(RGDfV): A variant with a valine residue replacing cysteine.

Uniqueness

c(RADfC) is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its high affinity for integrin receptors makes it particularly valuable for targeted therapeutic applications.

Activité Biologique

Overview of c(RADfC)

c(RADfC) is a cyclic peptide derived from the naturally occurring RGD (arginine-glycine-aspartic acid) sequence, which is known for its role in cell adhesion and signaling. The unique amino acid composition of c(RADfC) grants it high affinity for integrin receptors, particularly the αvβ3 integrin, which is critical in processes such as angiogenesis and tumor metastasis.

The biological activity of c(RADfC) is primarily mediated through its interaction with integrin receptors on the surface of cells. Upon binding, c(RADfC) triggers various intracellular signaling pathways that regulate essential cellular functions such as:

- Cell adhesion : Enhancing the attachment of cells to extracellular matrices.

- Cell migration : Facilitating movement through signaling cascades.

- Cell survival : Promoting anti-apoptotic signals in response to environmental stresses.

This mechanism positions c(RADfC) as a potential therapeutic agent for targeting tumors and other diseases associated with aberrant integrin signaling .

Applications in Research and Medicine

c(RADfC) has shown promise in several research areas:

- Cancer Therapy : The compound is being explored for its ability to target integrins in cancer cells, potentially improving the efficacy of chemotherapeutic agents. For instance, studies have demonstrated that dual-targeting strategies using c(RADfC) can enhance tumor imaging and treatment outcomes .

- Drug Delivery Systems : Its high binding affinity allows c(RADfC) to be utilized in designing targeted drug delivery systems, particularly for delivering therapeutic agents directly to tumor sites while minimizing side effects on healthy tissues.

- Biomaterials Development : The properties of c(RADfC) are also being investigated for use in biomaterials, which can be engineered to promote tissue regeneration and repair.

Case Studies

Several case studies illustrate the effectiveness of c(RADfC) in various applications:

- Tumor Targeting with ACPPs :

- Theranostic Applications :

Comparative Analysis with Similar Compounds

c(RADfC) shares structural similarities with other cyclic peptides but exhibits unique biological activities due to its specific amino acid sequence. Below is a comparison table highlighting key differences:

| Compound | Structure | Integrin Affinity | Unique Features |

|---|---|---|---|

| c(RADfC) | Cyclic peptide | High | Targets αvβ3 integrin |

| c(RGDfC) | Cyclic peptide | Moderate | Similar but less specific |

| c(RGDyK) | Cyclic peptide | High | Contains tyrosine instead |

| c(RGDfV) | Cyclic peptide | Moderate | Valine replaces cysteine |

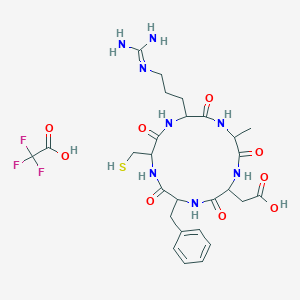

Propriétés

IUPAC Name |

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N8O7S.C2HF3O2/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27;3-2(4,5)1(6)7/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAYSWADEHNZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37F3N8O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.